molecular formula C7H7N3 B8445503 2-Amino-cyclopent[b]pyrazine

2-Amino-cyclopent[b]pyrazine

Cat. No.: B8445503
M. Wt: 133.15 g/mol
InChI Key: ATSYVHRVZVLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-cyclopent[b]pyrazine is a fused heterocyclic compound comprising a pyrazine ring (a six-membered diazine with nitrogen atoms at the 1,4-positions) fused to a cyclopentane ring. Pyrazine derivatives are widely studied for their roles in medicinal chemistry, materials science, and flavor chemistry due to their aromatic stability and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4H-cyclopenta[b]pyrazin-3-amine

InChI

InChI=1S/C7H7N3/c8-7-4-9-5-2-1-3-6(5)10-7/h1-4,10H,8H2

InChI Key

ATSYVHRVZVLWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(NC2=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrazine derivatives vary in substituents, fused ring systems, and electronic configurations. Key comparisons include:

Compound Core Structure Substituents/Modifications Key Properties References
2-Amino-cyclopent[b]pyrazine Cyclopentane-fused pyrazine 2-amino group - Potential steric strain from fused cyclopentane.
- Enhanced H-bonding via -NH₂.
[11, 17]
Quinoxaline (benzopyrazine) Benzene-fused pyrazine None (parent structure) - High aromatic stability.
- Applications in dyes, pharmaceuticals.
[5]
Pyrazinamide Pyrazine 2-carboxamide group - Antimycobacterial activity (MIC = 1.56–50 μg/mL).
- Role in TB treatment.
[10]
3-Heptylaminopyrazine-2-carboxamide Pyrazine 3-heptylamino, 2-carboxamide - Lower antimycobacterial activity (MIC = 50 μg/mL) vs. positional isomers. [10]
Pyrazine–pyridone biheteroaryls Pyrazine-pyridone fusion Variable sulfonyl ketene groups - Fluorescence sensor applications.
- Low synthetic yields (9–10%).
[3]
  • Pyrazine derivatives with electron-withdrawing groups (e.g., carboxamide in pyrazinamide) lower LUMO energy levels, enhancing n-type semiconductor behavior .
  • Synthesis : Cyclopentane-fused pyrazines may require specialized cyclization methods, analogous to pyrazine-pyridone synthesis via acetylpyrazine intermediates .

Flavor and Aroma Chemistry

Pyrazines contribute nutty, roasted flavors in foods (e.g., 2,5-dimethylpyrazine in peanut oil) . Amino-substituted pyrazines like this compound may exhibit unique odor profiles, though their thermal stability during roasting requires further study .

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